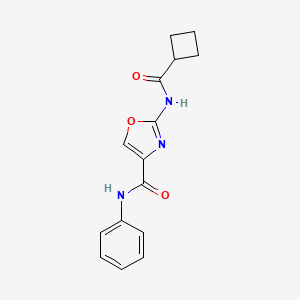

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide

説明

特性

IUPAC Name |

2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPRJJWIXIENMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of Cyclobutanecarboxylic Acid: This can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

Amidation: The cyclobutanecarboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by ammonia or an amine.

Oxazole Ring Formation: The amide is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring.

Phenyl Group Introduction: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Synthetic Routes and Precursor Chemistry

The compound’s structure suggests it can be synthesized via:

-

Cyclization of enamine intermediates : As seen in oxazole-carboxamide syntheses (e.g., iodine-mediated cyclization of acetanilide derivatives with formamide or urea ).

-

Acylation of oxazole amines : Reaction of 4-amino-oxazole intermediates with cyclobutane carbonyl chloride (analogous to methods in ).

-

Carboxamide coupling : Use of aryl isocyanates (e.g., phenyl isocyanate) with oxazole-4-carboxylic acid derivatives (similar to ).

Example Synthesis Pathway

Electrophilic Aromatic Substitution

Oxazoles undergo electrophilic substitution at the C5 position (para to oxygen) . For this compound:

-

Nitration : Likely forms 5-nitro derivatives under HNO₃/H₂SO₄.

-

Halogenation : Bromination or iodination feasible with NBS/I₂ in acetic acid.

-

Sulfonation : H₂SO₄/SO₃ would introduce sulfonic acid groups at C5.

Key Limitation : The electron-withdrawing carboxamide group at C4 may deactivate the ring, requiring harsher conditions .

Nucleophilic Substitution and Ring-Opening

-

C2 Cyclobutaneamido group : The cyclobutane ring’s strain could facilitate nucleophilic attack under basic conditions (e.g., hydrolysis to 2-amino-oxazole derivatives) .

-

C4 Carboxamide : Hydrolysis with NaOH/H₂O or HCl/EtOH may yield 4-carboxylic acid derivatives (as in ).

Reactivity Table

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis (C4) | 1N NaOH, MeOH, 35°C | 1,3-oxazole-4-carboxylic acid | |

| Cyclobutane ring-opening | H₂O, H⁺/OH⁻ | 2-amino-oxazole derivative |

Cross-Coupling Reactions

Ni- or Pd-catalyzed coupling reactions at C2 or C5 are plausible:

-

C2 Arylation : Using aryl chlorides/pivalates with Ni catalysts (e.g., CyPAd-DalPhos ligand system ).

-

Suzuki-Miyaura : At C5 with boronic acids (requires prior halogenation).

Example :

2-Cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide + 4-bromotoluene → 5-(4-methylphenyl)-substituted product .

Oxidation and Reduction

-

Oxidation : Strong oxidants (e.g., Ce(IV)) could cleave the oxazole ring to imides or carboxylic acids .

-

Reduction : Hydrogenation (H₂/Pd-C) might saturate the oxazole ring to oxazoline, but the carboxamide likely remains intact.

Biological and Medicinal Reactivity

While not directly studied, structural analogs (e.g., N-(4-phenylbutyl)oxazole-3-carboxamides ) show:

科学的研究の応用

Research has identified several key biological activities associated with 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies suggest that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development. For instance, in controlled studies, it was found to effectively inhibit the growth of Enterococcus faecium and other pathogenic bacteria, indicating its potential as a lead compound in antibiotic therapies.

Anticancer Properties

The anticancer potential of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide has been evaluated against several cancer cell lines. Preliminary results indicate that the compound exhibits cytotoxic effects on human breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which was demonstrated through flow cytometry analysis.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 0.31 | Cytotoxicity |

| A549 | 1.02 | Cytotoxicity |

| HCT-116 | 0.78 | Cytotoxicity |

Neuropharmacological Effects

The compound has also been studied for its interaction with monoamine oxidase (MAO), suggesting potential antidepressant effects by prolonging the activity of neurotransmitters such as serotonin and dopamine in the central nervous system. This mechanism could be beneficial in managing mood disorders, making it a candidate for further research in neuropharmacology.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various oxazole derivatives found that 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide significantly inhibited the growth of multiple bacterial strains. This finding supports its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Applications

In vitro studies demonstrated that treatment with this compound led to a significant increase in apoptotic markers in cancer cell lines, suggesting its utility in developing new anticancer therapies.

作用機序

The mechanism of action of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and amide group could participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical parameters of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide and related compounds:

Key Observations:

- Hydroxamic acid in IKY may confer metal-chelating properties, unlike the carboxamide group in the target compound.

Vamifeport (Ferroportin Inhibitor)

Vamifeport targets the hepcidin–ferroportin axis, competing with hepcidin to inhibit iron efflux. Its benzimidazole and fluoropyridine substituents likely enhance binding affinity to ferroportin. In contrast, the target compound’s cyclobutaneamido group may prioritize interactions with non-iron-related targets (e.g., kinases or GPCRs).

2-Chlorooxazole-4-carboxamide

IKY (Hydroxamic Acid Derivative)

ACT-389949 (FPR2/ALX Agonist)

ACT-389949’s triazole and difluoroethyl groups enable selective FPR2/ALX receptor agonism. The target compound’s phenyl and cyclobutaneamido groups may favor different receptor interactions.

生物活性

2-Cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclobutane moiety attached to an amide group, with a phenyl ring and an oxazole structure. The oxazole ring is known for its diverse biological activities, which may be enhanced by the specific substitutions present in this compound.

1. Anticancer Properties

Research indicates that compounds with oxazole scaffolds often exhibit anticancer properties. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have been shown to induce apoptosis in cancer cells. A notable study highlighted that a related compound demonstrated an EC50 of 270 nM in inducing apoptosis in human colorectal DLD-1 cells, suggesting that the oxazole ring plays a crucial role in this activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 1k | 270 | 229 | 63 |

2. Antimicrobial Activity

Oxazole derivatives have been reported to possess significant antimicrobial properties. A study evaluated the antimicrobial activity of various oxazole compounds against Gram-positive and Gram-negative bacteria and fungi. The results indicated that certain derivatives showed notable inhibition zones against pathogens like E. coli and S. aureus, suggesting that modifications to the oxazole structure can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | E. coli | S. aureus | P. aeruginosa |

|---|---|---|---|---|

| 22a | 12 | 9 | 11 | |

| 22b | 11 | 8 | 11 |

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding its effects on ceramidases, which are implicated in various cellular processes and diseases. The design and synthesis of related compounds have yielded several effective inhibitors with promising pharmacokinetic profiles .

The biological activities of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The presence of the oxazole ring may facilitate interactions with apoptotic pathways, leading to cell death in cancerous cells.

- Antimicrobial Action : The structural features enable binding to bacterial enzymes or disrupting cell wall synthesis.

- Enzyme Inhibition : The compound may inhibit ceramidase activity, affecting sphingolipid metabolism and influencing cell signaling pathways.

Case Studies

Several studies have documented the effects of similar compounds on various cell lines:

- Colorectal Cancer Model : A derivative exhibited significant tumor growth inhibition in xenograft mouse models, demonstrating its potential as an anticancer agent .

- Microbial Studies : Various oxazole derivatives were tested against pathogenic strains, showing effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide, and what challenges are commonly encountered?

Answer: The synthesis typically involves coupling cyclobutaneamide and N-phenyl-oxazole-4-carboxamide precursors via amide bond formation. A common approach is using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. Challenges include:

- Low yield due to steric hindrance from the cyclobutane group .

- Purification difficulties caused by byproducts from incomplete coupling; column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended .

- Moisture sensitivity , requiring inert atmosphere conditions .

Q. What spectroscopic methods are critical for structural characterization?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and cyclobutane integration. For example, cyclobutane protons appear as multiplet signals near δ 2.5–3.5 ppm .

- IR spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) validate functional groups .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion) and rule out impurities .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

Answer: Standard assays include:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .

- Cell viability assays : Screen for anticancer activity via MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory profiling : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in synthesis?

Answer: Strategies include:

- Catalyst screening : Replace EDC with DMT-MM for milder conditions .

- Solvent optimization : Use THF or acetonitrile to reduce side reactions .

- Temperature control : Lower reaction temperatures (0–5°C) to minimize decomposition .

- Real-time monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry .

Q. How to resolve contradictions between computational binding predictions and experimental bioactivity data?

Answer:

- Refine docking models : Incorporate molecular dynamics (MD) simulations to account for protein flexibility and solvation effects .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

- Reassess ligand protonation states : Adjust computational models for pH-dependent ionization using tools like Schrödinger’s Epik .

Q. What crystallographic refinement strategies address structural ambiguities?

Answer:

Q. How to establish structure-activity relationships (SAR) for analogues?

Answer:

- Substituent variation : Synthesize derivatives with modified cyclobutane (e.g., methyl groups) or phenyl substituents (e.g., fluorination) .

- Bioisosteric replacement : Replace the oxazole ring with thiazole or imidazole to assess potency changes .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。